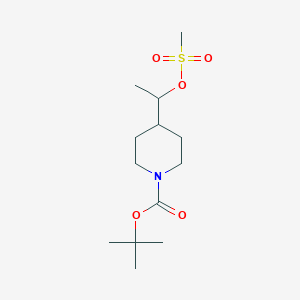![molecular formula C6H5BrN4O B8817267 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one CAS No. 32449-41-5](/img/structure/B8817267.png)
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a heterocyclic compound with significant interest in medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through two main routes: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . One common method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases with iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-mediated, catalyst-free synthesis, which is eco-friendly and efficient . This method uses enaminonitriles and benzohydrazides under microwave conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of aminopyrimidine Schiff bases to the triazolo[1,5-a]pyrimidine system.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo[1,5-a]pyrimidine core.
Substitution: Halogenation and other substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Iron (III) chloride is commonly used as an oxidizing agent.
Reduction: Various reducing agents can be employed depending on the desired modification.
Substitution: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines with different functional groups, enhancing their biological activity .
Scientific Research Applications
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Potential use in developing anticancer drugs and other therapeutic agents.
Industry: Applications in agriculture as herbicides and pesticides.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 6-bromo-5-methyl- involves its interaction with various molecular targets. It acts as an inhibitor of specific enzymes and receptors, disrupting cellular processes in pathogens and cancer cells . The compound’s structure allows it to bind effectively to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[1,5-a]pyrimidines: Another class of fused heterocycles with similar biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their anticancer properties.
Uniqueness
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
32449-41-5 |
|---|---|
Molecular Formula |
C6H5BrN4O |
Molecular Weight |
229.03 g/mol |
IUPAC Name |
6-bromo-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H5BrN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10) |
InChI Key |
PBADSWFRDNMCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate](/img/structure/B8817221.png)






![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, dichloride](/img/structure/B8817278.png)

